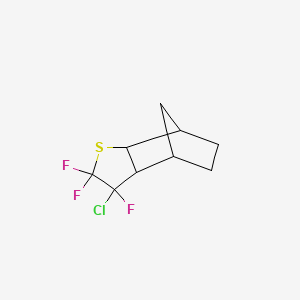
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- is a complex organic compound with the molecular formula C₉H₁₀ClF₃S . This compound is characterized by its unique structure, which includes a methanobenzo ring fused with a thiophene ring, and the presence of chlorine and fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of halogenation and fluorination reactions. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability. The final product is then purified using methods like distillation or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
The common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its reactivity and specificity towards certain biological targets, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro-
- 2,2,3-Trifluoro-3-chloro-5,8-methano-2,3,4,5,6,7,8,9-octahydrobenzothiophene
- 3-chloro-2,2,3-trifluorooctahydro-4,7-methano-1-benzothiophene
Uniqueness
The uniqueness of 4,7-Methanobenzo(b)thiophene, octahydro-3-chloro-2,2,3-trifluoro- lies in its specific arrangement of atoms and the presence of multiple halogen atoms, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
102489-67-8 |
|---|---|
Fórmula molecular |
C9H10ClF3S |
Peso molecular |
242.69 g/mol |
Nombre IUPAC |
5-chloro-4,4,5-trifluoro-3-thiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10ClF3S/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
Clave InChI |
RUXVSQHURRSDKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2SC(C3(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















